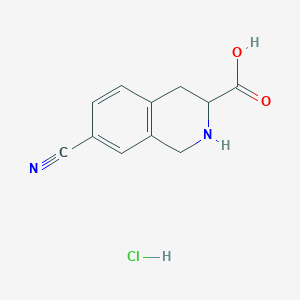

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a bicyclic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at the 7-position and a carboxylic acid at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₀ClN₂O₂, with a molecular weight of 252.67 g/mol. The cyano group imparts significant electron-withdrawing effects, influencing reactivity, solubility, and biological interactions. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOULPYIJZYSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Biltz synthesis, which involves the cyclization of a suitable precursor followed by cyano group introduction. Reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The production process involves the use of reactors and purification systems to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It is used in research to understand the mechanisms of biological processes.

Medicine: 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is investigated for its potential therapeutic applications, including its use as an inhibitor of certain enzymes and receptors involved in disease pathways.

Industry: In the chemical industry, the compound is utilized in the development of new materials and chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key analogs and their properties:

Notes:

- Lipophilicity: The cyano substituent in the target compound confers higher lipophilicity (logP ~1.5–2.0) compared to methoxy (-OCH₃, logP ~0.5) or hydroxyl (-OH, logP ~-0.5) analogs. This property enhances membrane permeability but may reduce aqueous solubility .

- Electron Effects : The -CN group’s electron-withdrawing nature stabilizes the carboxylic acid moiety (pKa ~2.5–3.0), contrasting with electron-donating groups like -OCH₃ (pKa ~4.0–4.5) .

Pharmacokinetic Considerations

- Solubility: Hydrochloride salts improve solubility (e.g., 7-cyano-THIQ: ~10 mg/mL in water) compared to free bases. Methoxy derivatives (e.g., 6,7-dimethoxy-THIQ) show higher solubility (~50 mg/mL) due to polar groups .

- Metabolism: Cyano groups are metabolically stable compared to nitro or ester groups, which undergo reduction or hydrolysis. This stability may prolong the half-life of the target compound .

Biological Activity

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 127606-98-8) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

- Molecular Formula : C₁₁H₁₀N₂O₂·HCl

- Molecular Weight : 238.67 g/mol

- IUPAC Name : 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Biological Activity Overview

The biological activity of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride has been studied in various contexts:

-

Anticancer Properties :

- Research indicates that THIQ derivatives can inhibit the Bcl-2 protein, a key player in cancer cell survival. A study showed that certain analogs exhibited binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cells through caspase activation .

- The compound's ability to modulate apoptotic pathways positions it as a candidate for anticancer therapy.

- Cystic Fibrosis Treatment :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological potency of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is influenced by its structural characteristics. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of cyano group | Enhances binding affinity to target proteins |

| Carboxylic acid moiety | Essential for biological activity and solubility |

| Tetrahydroisoquinoline core | Provides a scaffold for diverse modifications leading to varied biological effects |

Case Studies

- In Vitro Studies on Anticancer Activity :

- Chloride Transport Assays :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

- Methodology : Start with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a precursor. Introduce the cyano group at position 7 via electrophilic substitution or palladium-catalyzed cyanation. Protect the carboxylic acid group during synthesis using tert-butyl esters to avoid side reactions. Finalize with HCl salt formation in anhydrous ethanol .

- Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize pH during salt formation to avoid decomposition.

Q. How to characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .

- NMR : Confirm stereochemistry via -NMR coupling constants (e.g., axial protons at δ 3.0–4.5 ppm) and -NMR for cyano group detection (~115 ppm) .

- HRMS : Validate molecular ion [M+H] with <2 ppm mass error .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (5–10 mg/mL). For stability, avoid prolonged exposure to light or basic conditions (pH >8) to prevent hydrolysis of the cyano group .

- Storage : Store at –20°C under inert gas (argon) to minimize degradation .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments from NMR data?

- Challenge : Overlapping signals in -NMR may obscure axial vs. equatorial proton assignments.

- Solution :

- Perform NOESY experiments to identify spatial proximity of protons (e.g., H-3 and H-4).

- Compare experimental -NMR shifts with DFT-calculated chemical shifts for validation .

Q. What strategies mitigate side reactions during cyano group introduction?

- Issue : Uncontrolled nitrile formation may lead to byproducts like isoquinoline ring oxidation.

- Optimization :

- Use a Pd(OAc)/Xantphos catalyst system for regioselective cyanation at position 6.

- Control temperature (<60°C) and reaction time (<12 hr) to prevent over-cyanation .

Q. How to design stability-indicating assays for degradation products?

- Degradation Pathways : Hydrolysis of the cyano group to carboxylic acid under acidic conditions is a major pathway.

- Assay Design :

- Forced Degradation : Expose the compound to 0.1M HCl (24 hr, 40°C) and analyze via HPLC-PDA.

- Quantification : Use a calibration curve for the hydrolyzed product (7-carboxy derivative) with LOD <0.1% .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approach :

- Perform molecular docking (AutoDock Vina) using the tetrahydroisoquinoline scaffold as a rigid core.

- Validate with MD simulations (GROMACS) to assess binding stability to enzymes like monoamine oxidases .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.